3,5-Difluorobenzoic acid

Catalog No.
S705038
CAS No.
455-40-3
M.F
C7H4F2O2
M. Wt
158.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorobenzoic acid

CAS Number

455-40-3

Product Name

3,5-Difluorobenzoic acid

IUPAC Name

3,5-difluorobenzoic acid

Molecular Formula

C7H4F2O2

Molecular Weight

158.1 g/mol

InChI

InChI=1S/C7H4F2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)

InChI Key

GONAVIHGXFBTOZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)C(=O)O

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)O

Regioselective Heterocyclization Reactant

3,5-Difluorobenzoic acid has been explored as a reactant in Rh(III)-catalyzed regioselective heterocyclization reactions. This research investigated the reaction between benzoic acids and acrylates to produce phthalides using water as the solvent. The study found that 3,5-difluorobenzoic acid was an effective reactant for this transformation, yielding the desired phthalides in good yields. Source: ChemicalBook:

Understanding Hydrogen Bonding

The formation of dimers by 3,5-difluorobenzoic acid has been of interest to researchers studying hydrogen bonding. These dimers are stabilized by hydrogen bonds between the carboxyl groups of the acid molecules. This research provides insights into the nature of hydrogen bonding interactions in aromatic carboxylic acids. Source: Sigma-Aldrich:

3,5-Difluorobenzoic acid is an aromatic carboxylic acid with the chemical formula C7H4F2O2. It is a white to off-white solid at room temperature [, ]. While not naturally abundant, it is a useful intermediate in organic synthesis [].


Molecular Structure Analysis

The structure of 3,5-Difluorobenzoic acid consists of a benzene ring with fluorine atoms at the 3rd and 5th positions, and a carboxylic acid group (COOH) attached to the benzene ring at the 1st position [, ]. The presence of the fluorine atoms disrupts the electron distribution in the benzene ring, making it more electron-deficient compared to benzoic acid. This can affect the reactivity of the molecule in various ways [].


Chemical Reactions Analysis

Synthesis:

One common method for synthesizing 3,5-difluorobenzoic acid involves the diazotization of 3,5-difluoroaniline followed by treatment with copper(I) cyanide (CuCN) [].

Balanced Chemical Equation

C6H3F2(NH2) + 2HCl + NaNO2 -> C6H3F2N2+ Cl- + NaCl + H2O

C6H3F2N2+ Cl- + CuCN -> 3,5-Difluorobenzoic acid + N2 + CuCl

Other Relevant Reactions:

3,5-Difluorobenzoic acid can be used as a building block in the synthesis of more complex molecules. For instance, it can be used as a reactant in Rh(III)-catalyzed regioselective heterocyclization reactions to form phthalides [].


Physical And Chemical Properties Analysis

  • Melting Point: 121-123 °C []
  • Boiling Point: Not readily available
  • Solubility: Slightly soluble in water []
  • Stability: Stable under normal storage conditions []

XLogP3

1.8

Melting Point

122.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

455-40-3

Wikipedia

3,5-Difluorobenzoic acid

General Manufacturing Information

Benzoic acid, 3,5-difluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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